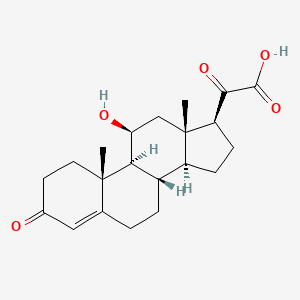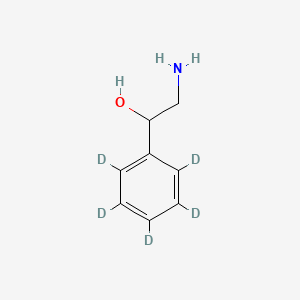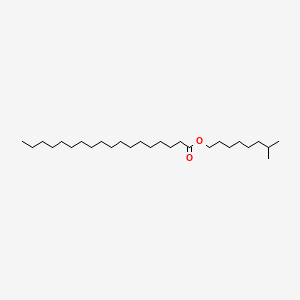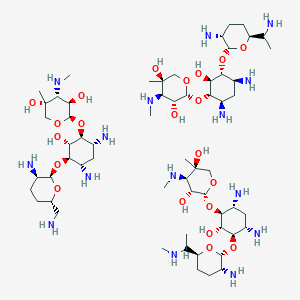
(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid is an organic compound with a complex structure that includes a chloro-substituted phenoxyacetic acid moiety and a methoxyphenyl propenoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 3-(o-methoxyphenyl)propenoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenols or amines.
Aplicaciones Científicas De Investigación
4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
28328-73-6 |
|---|---|
Fórmula molecular |
C18H15ClO5 |
Peso molecular |
346.8 g/mol |
Nombre IUPAC |
2-[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H15ClO5/c1-23-16-5-3-2-4-12(16)6-8-15(20)14-10-13(19)7-9-17(14)24-11-18(21)22/h2-10H,11H2,1H3,(H,21,22)/b8-6+ |
Clave InChI |
NFDFMINPBPDHEE-SOFGYWHQSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O |
SMILES canónico |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)
![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)







